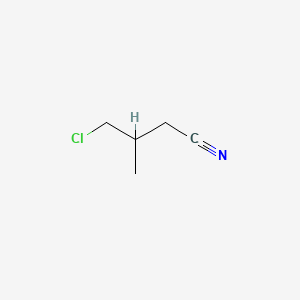

4-Chloro-3-methylbutanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

7659-47-4 |

|---|---|

Molecular Formula |

C5H8ClN |

Molecular Weight |

117.58 g/mol |

IUPAC Name |

4-chloro-3-methylbutanenitrile |

InChI |

InChI=1S/C5H8ClN/c1-5(4-6)2-3-7/h5H,2,4H2,1H3 |

InChI Key |

XRNJHVNFTYNNAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Methylbutanenitrile

Direct Halogenation Approaches for Butanenitrile Scaffolds

Direct chlorination involves the reaction of a butanenitrile scaffold with a chlorinating agent. For instance, processes like the direct chlorination of ethylene (B1197577) are fundamental in producing chlorinated hydrocarbons, where ethylene reacts with chlorine to form ethylene dichloride (EDC). westlakevinnolit.compops.int While specific examples detailing the direct chlorination of 3-methylbutanenitrile to yield 4-chloro-3-methylbutanenitrile are not prevalent in the provided literature, the general principles of alkane chlorination suggest that such a reaction would likely proceed via a free-radical mechanism. This method often results in a mixture of chlorinated products, which would necessitate purification to isolate the desired 4-chloro isomer. The reaction of benzene (B151609) with chlorine in the presence of a Lewis acid like aluminum trichloride (B1173362) is a classic example of catalyzed chlorination. researchgate.net

Cyanation Reactions for Chloro-Substituted Alkyl Halides

A more common and regioselective approach to synthesizing nitriles is through the cyanation of alkyl halides. This involves the introduction of a cyano group (–C≡N) by reacting a suitable halogenated precursor with a cyanide salt.

Nucleophilic substitution is a foundational method for nitrile synthesis. organic-chemistry.org In this approach, a halogenated precursor such as 1,3-dichloro-2-methylpropane (B1596176) would undergo a substitution reaction with a cyanide source, like sodium cyanide (NaCN) or potassium cyanide. The cyanide anion (CN⁻) acts as a nucleophile, displacing one of the chloride ions to form the C-C bond, resulting in this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to facilitate the SN2 pathway. smolecule.com Similar syntheses, such as the reaction of 1-chloro-2-methylpropan-2-ol with NaCN, have been reported to achieve high yields of the corresponding nitrile. smolecule.com

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reagents in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of an alkyl halide. fzgxjckxxb.comcrdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetraethylammonium (B1195904) bromide (TEBA), transports the cyanide anion from the aqueous phase to the organic phase. crdeepjournal.orgwiley-vch.de This "organic-soluble" cyanide ion can then readily react with the alkyl halide. wiley-vch.de This method often leads to increased reaction rates, milder reaction conditions, and higher yields compared to traditional nucleophilic substitution, making it suitable for industrial applications. fzgxjckxxb.comcrdeepjournal.org The alkylation of phenylacetonitrile (B145931) was one of the first practical applications of PTC in industry. crdeepjournal.org

Table 1: Comparison of Nucleophilic Substitution Methods for Nitrile Synthesis

| Method | Typical Reagents | Catalyst | Solvent System | Key Advantages |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Alkyl Halide, NaCN/KCN | None | Polar Aprotic (e.g., DMSO) | Straightforward, well-established. smolecule.com |

| Phase-Transfer Catalysis (PTC) | Alkyl Halide, NaCN/KCN | Quaternary Ammonium Salt (e.g., TBAB) | Biphasic (e.g., Organic/Water) | Milder conditions, higher yields, industrially scalable. fzgxjckxxb.comcrdeepjournal.org |

Modifications of Related Butyronitrile and Butanenitrile Derivatives

This strategy involves synthesizing this compound from a closely related precursor that already contains the butanenitrile framework. A plausible route starts with 4-hydroxy-3-methylbutanenitrile. The hydroxyl group can be converted to a chlorine atom using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach is advantageous if the corresponding hydroxy nitrile is readily available or easily synthesized. For example, the synthesis of chiral 4-chloro-3-hydroxybutyronitrile (B93200) is well-documented, often starting from epichlorohydrin (B41342) and a cyanide source. google.comgoogle.combldpharm.com This chiral intermediate could then potentially be deoxygenated to yield the target compound, although this specific conversion is not detailed in the search results.

Stereoselective Synthesis of Chiral this compound

The carbon atom at the third position in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Stereoselective synthesis aims to produce a single enantiomer in high purity.

A viable strategy for the stereoselective synthesis involves using a chiral precursor. The synthesis of enantiomerically pure (R)- and (S)-4-chloro-3-hydroxybutyronitrile has been reported. bldpharm.comchemicalbook.com These compounds are valuable chiral building blocks. chemicalbook.com For instance, (R)-4-chloro-3-hydroxybutyronitrile can be synthesized by reacting epichlorohydrin with a cyanide, such as sodium or potassium cyanide, under weakly basic conditions. google.com Starting with one of these enantiomerically pure hydroxy compounds, a subsequent stereospecific reaction to replace the hydroxyl group with hydrogen would yield the desired enantiomer of this compound. Another approach involves the kinetic resolution of a racemic mixture, or the use of chiral catalysts to guide the reaction towards a specific stereoisomer. molaid.com A practical synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile from an α-keto ester has also been demonstrated, highlighting the development of versatile chiral building blocks. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of synthetic routes to this compound are critical for practical applications.

Cyanation of Alkyl Halides: Nucleophilic substitution reactions, especially those employing phase-transfer catalysis, are generally efficient. For analogous reactions, such as the synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, PTC methods have reported yields as high as 82%. The direct nucleophilic substitution of 1-chloro-2-methylpropan-2-ol with NaCN can achieve yields up to 90%. smolecule.com

Modification of Derivatives: The synthesis of the precursor 4-chloro-3-hydroxybutyronitrile from epichlorohydrin has been reported with yields around 78-80%. google.com The subsequent conversion to the final product would have its own associated yield.

Direct Halogenation: Direct halogenation of alkanes or alkyl nitriles often suffers from a lack of selectivity, leading to multiple products and consequently lower yields of the desired isomer after purification.

Table 2: Reported Yields for Analogous and Precursor Syntheses

| Synthetic Route | Product/Precursor | Reported Yield | Source |

|---|---|---|---|

| Phase-Transfer Catalysis | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 82% | |

| Nucleophilic Substitution | 3-Hydroxy-3-methylbutanenitrile | 90% | smolecule.com |

| From Epichlorohydrin | (R)-4-chloro-3-hydroxybutyronitrile | 78.4% | google.com |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of nitriles from unactivated secondary alkyl chlorides, a class of compounds to which this compound belongs, can be achieved through photoinduced, copper-catalyzed cyanation. The optimization of this process is critical for maximizing product yield and reaction efficiency. Detailed studies on analogous secondary alkyl chlorides demonstrate the sensitivity of the reaction to various parameters, including the choice of catalyst, the presence of light, temperature, and reaction time.

A key study on the cyanation of an unactivated secondary alkyl chloride established that optimal yields were obtained using tetrabutylammonium cyanide (TBACN) as the cyanide source, with copper(I) iodide (CuI) as the precatalyst, and irradiation from 15-watt UVC compact fluorescent light bulbs. numberanalytics.com The reaction proceeds efficiently even at 0 °C, which is a significant improvement over thermal methods that require temperatures as high as 92 °C to achieve comparable yields. numberanalytics.com

The investigation highlighted that the combination of both a copper catalyst and light is essential for the reaction to proceed effectively; in the absence of either one, the desired nitrile product was not observed. numberanalytics.com Furthermore, the choice of the copper(I) halide was found to be crucial, with CuI providing significantly higher yields compared to other copper(I) halides like copper(I) chloride (CuCl). numberanalytics.com

The following table summarizes the findings from the optimization experiments on a representative secondary alkyl chloride, illustrating the impact of different reaction parameters on the yield of the corresponding nitrile product. numberanalytics.com

Table 1: Optimization of Reaction Conditions for Cyanation of a Secondary Alkyl Chloride

| Entry | Catalyst (mol%) | Light Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5) | 15W UVC | 25 | 24 | 96 |

| 2 | CuI (5) | 15W UVC | 0 | 60 | 95 |

| 3 | CuI (5) | None | 25 | 24 | <5 |

| 4 | None | 15W UVC | 25 | 24 | <5 |

| 5 | CuCl (5) | 15W UVC | 25 | 24 | 43 |

| 6 | CuCl (15) | 15W UVC | 25 | 24 | 60 |

This systematic optimization demonstrates that specific conditions—namely the use of a CuI catalyst in conjunction with UVC light—are paramount for the high-yield synthesis of nitriles from secondary alkyl chlorides. numberanalytics.com

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of nitriles is an area of increasing focus, aiming to reduce environmental impact and enhance safety. numberanalytics.com For the production of compounds like this compound, several strategies can be employed.

One of the primary tenets of green chemistry is the use of less hazardous chemical syntheses. scielo.br In cyanation reactions, this involves moving away from highly toxic cyanide sources like hydrogen cyanide (HCN) gas. numberanalytics.comorganic-chemistry.org Modern methods prioritize safer, alternative cyanating agents such as zinc cyanide (Zn(CN)₂), acetone (B3395972) cyanohydrin, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and potassium hexacyanoferrate(II). numberanalytics.comscielo.brnumberanalytics.comorganic-chemistry.org These alternatives reduce the risks associated with handling and waste disposal. numberanalytics.comorganic-chemistry.org

The choice of solvent is also a critical consideration. Green chemistry encourages the use of environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds (VOCs). numberanalytics.comrsc.org In some cases, reactions can be optimized to run under solvent-free conditions, which represents an ideal scenario by eliminating solvent waste entirely. ajgreenchem.comscirp.org For instance, the direct conversion of alkyl halides to nitriles has been effectively carried out in aqueous ammonia (B1221849) or under solvent-free conditions catalyzed by silica (B1680970) gel. ajgreenchem.comorganic-chemistry.org These approaches simplify work-up procedures and minimize the generation of hazardous waste. ajgreenchem.com

By combining the use of safer cyanating agents, employing energy-efficient catalytic systems like photoredox catalysis, and utilizing greener solvents or solvent-free conditions, the synthesis of this compound can be aligned with the principles of sustainable chemical production. numberanalytics.comscielo.brajgreenchem.com

Chemical Reactivity and Transformation of 4 Chloro 3 Methylbutanenitrile

Reactions Involving the Nitrile Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which can undergo several types of reactions, most notably reduction, hydrolysis, and nucleophilic additions.

Reduction Pathways to Amines

The reduction of the nitrile group in 4-chloro-3-methylbutanenitrile to a primary amine is a synthetically useful transformation. This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. Common methods for this reduction include catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Nickel catalysts are often employed for this purpose. chemrevise.org The reaction can also be carried out using other catalysts such as palladium on carbon (Pd/C).

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) in a solvent like ether is a powerful reducing agent capable of converting nitriles to primary amines. chemrevise.org

The general transformation is as follows: NC-CH₂-CH(CH₃)-CH₂Cl + 4[H] → H₂N-CH₂-CH₂-CH(CH₃)-CH₂Cl

This reaction produces 4-chloro-3-methylbutan-1-amine. nih.gov

| Reagent | Conditions | Product |

| H₂/Ni | High pressure and temperature | Primary amine |

| LiAlH₄ | Ether, followed by aqueous workup | Primary amine |

| H₂/Pd/C | Ethanol or other suitable solvent | Primary amine |

Hydrolysis to Carboxylic Acid Derivatives (e.g., Amides, Carboxylic Acids)

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding amide as an intermediate. libretexts.org

NC-CH₂-CH(CH₃)-CH₂Cl + 2H₂O + H⁺ → HOOC-CH₂-CH(CH₃)-CH₂Cl + NH₄⁺

Alkaline-Catalyzed Hydrolysis: When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), the nitrile is hydrolyzed to a carboxylate salt. libretexts.org In this case, 4-chloro-3-methylbutanoate is formed. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

NC-CH₂-CH(CH₃)-CH₂Cl + H₂O + OH⁻ → ⁻OOC-CH₂-CH(CH₃)-CH₂Cl + NH₃

| Reagent | Intermediate Product | Final Product (after workup) |

| Dilute HCl, heat | Amide | Carboxylic acid |

| Aqueous NaOH, heat | Carboxylate salt | Carboxylic acid |

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A classic example is the addition of Grignard reagents. The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of an imine intermediate after the initial addition. Subsequent hydrolysis of this intermediate would yield a ketone. masterorganicchemistry.com

For instance, reaction with methylmagnesium bromide (CH₃MgBr) followed by acidic workup would produce 5-chloro-4-methyl-2-pentanone.

NC-CH₂-CH(CH₃)-CH₂Cl + CH₃MgBr → [Intermediate imine] --(H₃O⁺)--> CH₃-CO-CH₂-CH(CH₃)-CH₂Cl

Reactions at the Chloro-Substituted Carbon Center

The chlorine atom in this compound is a leaving group, allowing for reactions to occur at the carbon to which it is attached. These reactions are primarily nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The chloro-substituted carbon in this compound is a primary carbon, which generally favors the SN2 mechanism for nucleophilic substitution. scribd.com However, the steric hindrance from the adjacent methyl group might slightly impede this pathway.

In an SN2 reaction , a nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. masterorganicchemistry.com This results in an inversion of stereochemistry at the reaction center, though in this specific molecule, the carbon is not a stereocenter. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. bhattercollege.ac.in

For example, reaction with a cyanide ion (CN⁻) would yield 3-methyl-1,4-butanedinitrile. chemrevise.org NC-CH₂-CH(CH₃)-CH₂Cl + CN⁻ → NC-CH₂-CH(CH₃)-CH₂-CN + Cl⁻

An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com This pathway is more likely with tertiary and secondary alkyl halides and in the presence of a weak nucleophile or a polar protic solvent. scribd.comyoutube.com While less likely for this primary halide, rearrangement of the initial primary carbocation to a more stable secondary or tertiary carbocation could potentially occur. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. youtube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

Elimination Reactions to Form Unsaturated Nitriles

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated nitrile. The base removes a proton from the carbon atom adjacent to the one bearing the chlorine atom (the β-carbon), and the chloride ion is eliminated, resulting in the formation of a double bond.

Given the structure of this compound, there are two different β-hydrogens that can be removed, potentially leading to a mixture of products. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product. libretexts.org

Elimination can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. libretexts.org For a primary halide like this, the E2 mechanism is more common, especially with a strong base. This is a one-step process where the base removes the proton at the same time the leaving group departs. libretexts.org

Possible products from the elimination reaction include 3-methyl-3-butenenitrile and 3-methyl-2-butenenitrile. The formation of 3-methyl-2-butenenitrile would be favored by Zaitsev's rule.

Reactions at the Methyl-Substituted Carbon Center

Reactions involving the broader molecular framework are often influenced by the methyl group. For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, the methyl group at the adjacent C-3 position can sterically hinder the approach of the nucleophile. This steric hindrance can affect the reaction rate and may favor certain reaction pathways (e.g., SN2 over SN1, or elimination reactions) depending on the reaction conditions and the nature of the nucleophile.

Cascade and Multi-Component Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. tcichemicals.com These reactions are highly valued in organic synthesis for their efficiency and atom economy.

While specific examples of cascade or multi-component reactions directly employing this compound are not extensively documented in readily accessible literature, its structure suggests potential applications in such synthetic strategies. For instance, a hypothetical cascade reaction could be initiated by a nucleophilic substitution at the C-4 position, followed by an intramolecular cyclization involving the nitrile group. The feasibility of such a reaction would depend on the choice of nucleophile and the reaction conditions.

The field of MCRs is extensive, with well-known examples including the Ugi and Passerini reactions, which are based on isocyanides. beilstein-journals.orgvu.nl Although not directly an isocyanide, the nitrile group of this compound could potentially be transformed in situ or serve as a precursor to a species that could participate in an MCR. For example, reduction of the nitrile to an amine could be the first step in a sequence that then allows participation in an MCR.

A study on a four-component MCR to produce a 3,4-dihydropyridone derivative highlights the complexity and potential of such reactions in medicinal chemistry, though it does not directly involve this compound. jppres.com

Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule. byjus.com Such reactions are often initiated by the formation of a reactive intermediate, such as a carbocation. masterorganicchemistry.com

In the context of this compound, the potential for rearrangement reactions exists, particularly under conditions that favor the formation of a carbocation at the C-4 position upon departure of the chloride ion. If a primary carbocation were to form at this position, a 1,2-hydride shift from the adjacent C-3 carbon could occur, leading to the formation of a more stable tertiary carbocation. This rearranged carbocation could then be trapped by a nucleophile to yield a product with a different carbon skeleton.

Another possibility for rearrangement involves the nitrile group itself. The Ritter reaction, for example, involves the reaction of a nitrile with a carbocation to form a nitrilium ion, which upon hydrolysis yields an amide. acs.org While typically an intermolecular reaction, intramolecular variants are known.

The Favorskii rearrangement is another type of rearrangement that occurs in α-halogenated ketones. msu.edu Although this compound is not a ketone, this illustrates the types of skeletal rearrangements that can be induced by the presence of a halogen.

It is important to note that while the structure of this compound suggests the possibility of these rearrangements, specific, documented examples of these reactions for this particular compound are not prevalent in the reviewed literature. The actual occurrence of such rearrangements would be highly dependent on the specific reaction conditions employed.

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrile-Containing Structures

The nitrile functional group (C≡N) is a valuable moiety in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and ketones. Nitriles are crucial in forming complex organic structures. While 4-Chloro-3-methylbutanenitrile possesses both a nitrile and an alkyl chloride, making it a bifunctional molecule theoretically capable of various synthetic transformations, specific examples of its use as a precursor for more complex nitrile-containing molecules are not extensively detailed in peer-reviewed literature. Its structure suggests potential for reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or transformations of the nitrile group itself.

Intermediate in the Formation of Industrially Relevant Organic Molecules

The development of new agrochemicals often involves the synthesis and screening of novel organic molecules. Chiral intermediates and halogenated compounds can be particularly important in this field. For the related compound, (R)-(+)-4-Chloro-3-hydroxybutyronitrile, applications in the formulation of more effective herbicides and pesticides have been noted. chemimpex.com This suggests that chloro-nitrile structures can be relevant to agrochemical research. However, there is no specific information available that directly links this compound to research and development in the agrochemical sector.

Chiral precursors are fundamental in modern medicinal chemistry for the synthesis of enantiomerically pure drugs. The synthesis of chiral synthons, such as specific enantiomers of 4-chloro-3-hydroxybutanenitrile and ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-researched area, often employing biocatalytic methods to achieve high enantiomeric excess. researchgate.netchemicalbook.comresearchgate.net These compounds serve as key intermediates for various pharmaceuticals. chemicalbook.comsigmaaldrich.com While this compound contains a chiral center at the third carbon, published research on its resolution into separate enantiomers or its direct use as a chiral precursor in asymmetric synthesis is not available.

Integration of this compound in Convergent Synthesis Strategies

Convergent synthesis is a strategy that improves the efficiency of multi-step chemical syntheses by preparing separate fragments of a complex molecule and then coupling them together near the end of the process. This approach is widely used in the synthesis of natural products and complex pharmaceuticals. The bifunctional nature of this compound would theoretically make it a candidate for such strategies, where it could be elaborated into a larger fragment before being coupled with another. Despite the importance of this synthetic strategy, there are no specific examples in the available literature that demonstrate the integration of this compound into a convergent synthesis pathway.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of atoms in 4-Chloro-3-methylbutanenitrile can be established.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the different types of protons present in the molecule. Based on the structure (Cl-CH₂-CH(CH₃)-CH₂-CN), four unique proton environments are anticipated. The predicted chemical shifts and multiplicities are influenced by the electronegativity of the adjacent chloro and nitrile groups and spin-spin coupling with neighboring protons. For comparison, the ¹H NMR spectrum of the related compound 1-chloro-2-methylpropane (B167039) shows signals for the -CH₂Cl protons around 3.3 ppm, the -CH- proton around 2.0 ppm, and the -CH₃ protons around 1.0 ppm. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂Cl | 3.5 - 3.7 | Doublet |

| -CH(CH₃)- | 2.2 - 2.5 | Multiplet |

| -CH₂CN | 2.4 - 2.6 | Doublet of doublets |

| -CH₃ | 1.1 - 1.3 | Doublet |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the neighboring functional groups. For instance, the carbon of the nitrile group typically appears significantly downfield. libretexts.org Data from the analogous compound 1-chloro-2-methylpropane shows the -CH₂Cl carbon at approximately 52 ppm, the -CH- carbon around 31 ppm, and the methyl carbons at about 20 ppm. docbrown.info The nitrile carbon in compounds like 3-methylbutanenitrile appears around 118-120 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C N | 117 - 120 |

| -C H₂Cl | 48 - 52 |

| -C H(CH₃)- | 30 - 35 |

| -C H₂CN | 25 - 30 |

| -C H₃ | 15 - 20 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. The presence of the C-Cl bond will also give rise to a characteristic absorption. The C-H stretching and bending vibrations of the alkyl backbone will also be present. For comparison, the IR spectrum of 3-methylbutanenitrile shows a prominent nitrile peak around 2250 cm⁻¹. chemicalbook.com

Table 3: Predicted IR and Raman Absorption Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (alkane) | 2850 - 3000 | 2850 - 3000 |

| C≡N stretch (nitrile) | 2240 - 2260 | 2240 - 2260 |

| C-Cl stretch | 650 - 800 | 650 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (117.58 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the cleavage of the carbon chain. The mass spectrum of the similar compound 3-methylbutanenitrile shows significant peaks corresponding to the loss of a methyl group and other alkyl fragments. chemicalbook.comnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 117/119 | [M]⁺ (Molecular ion) |

| 102 | [M - CH₃]⁺ |

| 82 | [M - Cl]⁺ |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ |

Chromatographic Techniques for Purity and Separation of this compound

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The choice of the GC column is critical for achieving good separation. A column with a polar stationary phase would be appropriate for analyzing polar nitriles. acs.org For chlorinated hydrocarbons, a variety of capillary columns can be used, often with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS). epa.gov The retention time of the compound would be specific to the analytical conditions used (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a chiral compound like this compound, chiral HPLC is the definitive method for separating its enantiomers and determining enantiomeric purity.

General Principles of Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral molecules. The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode, depending on the solubility and properties of the analyte.

Application to this compound: A hypothetical chiral HPLC method for this compound would involve selecting an appropriate chiral column and mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers. The choice of stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), and a mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, would be critical. A UV detector would likely be used for detection, as the nitrile group offers a chromophore.

While specific application notes or research articles detailing a validated HPLC method for this compound are not readily found, the general principles of chiral chromatography provide a clear framework for method development. The resulting data would be presented in a chromatogram, showing two distinct peaks for the two enantiomers, with the area under each peak corresponding to its relative abundance.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

| Temperature | Ambient |

Chiroptical Spectroscopy (e.g., Optical Rotation, ECD) for Enantiomeric Characterization

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules as they respond differently to polarized light. Optical rotation is a fundamental property used to distinguish between enantiomers.

Principles of Optical Rotation: Enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. libretexts.org A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). libretexts.org The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral compound. It is calculated from the observed rotation, concentration, and path length. libretexts.org

Application to this compound: The enantiomers of this compound are expected to exhibit optical activity. One enantiomer would have a positive specific rotation, and the other would have a negative specific rotation of the same magnitude. However, specific experimental values for the optical rotation of the enantiomers of this compound are not reported in the reviewed scientific literature. The determination of these values would require the isolation of each pure enantiomer and measurement using a polarimeter.

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides more detailed structural information than optical rotation alone and can be used to determine the absolute configuration of a chiral molecule by comparing experimental spectra to theoretically calculated ones. No published ECD studies for this compound were found.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign |

| Specific Rotation [α] | +y° | -y° |

| ECD Spectrum | Mirror image | Mirror image |

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

Principles of X-ray Crystallography: For a successful X-ray crystallographic analysis, the compound must be a solid that can be grown into high-quality single crystals. The diffraction data allows for the calculation of the electron density map of the molecule, revealing the precise positions of atoms in the crystal lattice. For chiral molecules, this method can unambiguously determine the R/S configuration.

Application to this compound: this compound is a liquid at room temperature, which makes direct X-ray crystallography challenging. To overcome this, it would need to be converted into a suitable solid derivative. This could be achieved by reacting it with a compound that introduces functionalities capable of forming a well-ordered crystal lattice, such as a carboxylic acid or an amine, to form a crystalline amide or other suitable derivative.

There are no reports in the scientific literature of the X-ray crystal structure of this compound or its derivatives. If such a study were to be conducted on a derivative of a single enantiomer, it would provide unequivocal proof of its absolute configuration and detailed information on its solid-state conformation and intermolecular interactions.

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Methylbutanenitrile

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the quantum chemical calculations of the electronic structure of 4-chloro-3-methylbutanenitrile were found. Such calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), would provide valuable insights into the molecule's properties. Key parameters that could be determined from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research on molecular dynamics (MD) simulations performed for the conformational analysis of this compound. MD simulations are powerful tools for exploring the conformational landscape of a molecule by simulating the atomic movements over time. This analysis would identify the most stable conformers (low-energy states) and the energy barriers between them. Understanding the preferred three-dimensional structures is essential as the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational Studies of Reaction Mechanisms and Transition States

Detailed computational studies on the reaction mechanisms and transition states involving this compound are not present in the current body of scientific literature. Computational organic chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the reaction coordinate and determine activation energies. researchgate.net Such studies would be invaluable for understanding, for example, nucleophilic substitution reactions at the carbon bearing the chlorine atom or reactions involving the nitrile group. The absence of this research means that the mechanistic details of its synthesis and degradation pathways remain to be computationally explored.

Prediction of Spectroscopic Properties through Theoretical Models

While theoretical models are frequently used to predict the spectroscopic properties of molecules, no specific studies have been published for this compound. researchgate.netmdpi.com Theoretical calculations, often performed using DFT, can predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). asianresassoc.orgeurjchem.com Comparing these predicted spectra with experimental data is a standard method for confirming molecular structures and understanding their vibrational and electronic properties. researchgate.net Without such studies, a detailed theoretical assignment of the spectroscopic features of this compound is not possible.

Structure-Reactivity Relationship (SAR) Modeling for Derivatives

No Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SAR) models for derivatives of this compound have been reported in the literature. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. crpsonline.comnih.gov To develop a QSAR model, a dataset of structurally related compounds with measured activity is required. The model then uses molecular descriptors (physicochemical properties derived from the structure) to predict the activity of new, untested compounds. researchgate.net The lack of such studies indicates that the systematic exploration of how structural modifications to this compound affect its reactivity or potential biological activity has not been undertaken.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for 4-Chloro-3-methylbutanenitrile Transformations

The presence of two distinct functional groups in this compound offers a rich landscape for catalytic exploration. Future research will likely focus on developing selective catalytic systems that can target either the alkyl chloride or the nitrile group, or that can activate the C-H bonds adjacent to the nitrile.

Key areas of investigation include:

Selective C-Cl Bond Activation: The carbon-chlorine bond in unactivated alkyl chlorides can be challenging to functionalize. Research into transition-metal catalysts, particularly those based on palladium, nickel, and iron, could yield methods for cross-coupling reactions. researchgate.net Such systems would enable the substitution of the chloride with various nucleophiles, opening pathways to a diverse range of derivatives.

α-Cyanoalkylation: The protons on the carbon adjacent to the nitrile group are acidic, making this position a target for functionalization. Catalytic methods for the direct cyanoalkylation of substrates could be adapted for this molecule. dntb.gov.ua

Radical-Initiated Functionalization: Modern photoredox and transition-metal catalysis can generate radicals from alkyl halides. Developing systems to generate a carbon-centered radical from the C-Cl bond of this compound would allow for a host of addition and coupling reactions previously unexplored for this substrate. acs.org

| Catalytic Approach | Target Site | Potential Transformation | Example Catalyst Class |

|---|---|---|---|

| Cross-Coupling | C-Cl Bond | Substitution with aryl, alkyl, or amine groups | Palladium, Nickel, Iron Complexes researchgate.net |

| Photoredox Catalysis | C-Cl Bond | Radical formation for addition or coupling reactions | Iridium or Ruthenium photocatalysts acs.org |

| C-H Activation | α-position to CN | Alkylation, Arylation | Palladium, Copper Catalysts dntb.gov.ua |

| C-CN Bond Activation | C-CN Bond | Decyanation, Carbocyanation | Transition-metal complexes snnu.edu.cn |

Exploration of Bio-Catalytic Routes for Stereoselective Synthesis

The methyl group at the C-3 position makes this compound a chiral molecule. Biocatalysis offers a powerful and environmentally benign tool for producing single enantiomers of such chiral compounds, which is often crucial for pharmaceutical applications. nih.gov

Future bio-catalytic research could include:

Enzymatic Synthesis of Chiral Nitriles: Enzymes such as aldoxime dehydratases have been successfully used for the enantioselective synthesis of chiral nitriles from prochiral or racemic precursors. nih.govnih.gov Research could focus on screening for or engineering an aldoxime dehydratase capable of converting a suitable aldoxime precursor into a single enantiomer of this compound. researchgate.net The discovery of a promiscuous galactose oxidase that can convert alcohols directly to nitriles also opens new avenues for cyanide-free synthesis. uva.nl

Kinetic Resolution: Enzymes like nitrilases or nitrile hydratases, which hydrolyze the nitrile group to a carboxylic acid or an amide respectively, could be employed for the kinetic resolution of racemic this compound. journals.co.za These enzymes often exhibit high enantioselectivity, allowing for the separation of one enantiomer while the other remains unreacted. This approach has proven successful for structurally related compounds like 4-chloro-3-hydroxybutanenitrile. researchgate.netresearchgate.net

Advanced Materials Science Applications Derived from this compound (if structurally relevant)

The nitrile functional group is known to impart unique properties to polymers, such as increased thermal stability, chemical resistance, and specific gas transport characteristics. researchgate.netnsf.gov The structure of this compound makes it a candidate for incorporation into advanced materials.

Potential applications in materials science include:

Functional Monomers: this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The nitrile group can enhance intermolecular forces, potentially increasing the glass transition temperature and mechanical strength of the resulting polymer.

Post-Polymerization Modification: The nitrile group is a versatile handle for post-polymerization modifications. acs.orgnih.gov Polymers containing this moiety can be chemically altered to introduce new functionalities, such as tetrazoles or amidoximes, which can be used for applications like heavy metal adsorption or as ligands for catalysis. sdcjter.in The chloro- and methyl- groups would add further structural uniqueness to such materials.

Sustainable and Scalable Production Methods for this compound

Modern chemical manufacturing increasingly emphasizes green and sustainable processes. jetir.orgajrconline.orgrsc.org Future research on the production of this compound will likely prioritize methods that are environmentally benign, safe, and scalable.

Key sustainable strategies to explore are:

Cyanide-Free Synthesis: Traditional nitrile synthesis often involves highly toxic cyanide salts. chemguide.co.uklibretexts.org Developing cyanide-free routes is a major goal. rsc.org Biocatalytic methods using enzymes like aldoxime dehydratases offer a promising alternative by converting readily available aldoximes into nitriles with water as the only byproduct. researchgate.net

Synthesis from Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials instead of petroleum-based chemicals would significantly improve the sustainability profile of the compound.

Electrochemical Synthesis: Electrosynthesis can provide a green alternative to traditional chemical oxidation or reduction methods, often operating under mild conditions with reduced waste generation. ajrconline.org

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. jetir.org Routes such as the direct hydrocyanation of a suitable alkene precursor could be explored. wikipedia.org

Unexplored Reactivity Patterns of this compound

The dual functionality of this compound suggests a range of reactivity patterns that remain to be explored. Understanding these patterns could unlock novel synthetic transformations.

Areas for future investigation include:

Intramolecular Reactions: The proximity of the alkyl chloride and nitrile groups may allow for novel intramolecular cyclization reactions under specific catalytic conditions, leading to the formation of functionalized cyclic compounds like cyclopropanes or five-membered rings.

Metal-Mediated C-CN Bond Activation: While less common than transformations of the nitrile group itself, the activation and cleavage of the C-CN bond by transition metals is an emerging area. snnu.edu.cn Applying this chemistry to this compound could lead to novel decyanative functionalizations.

Reactions of the Nitrile Group: The nitrile group itself is a gateway to other functionalities. noaa.gov Beyond simple hydrolysis to amides and carboxylic acids, it can undergo cycloadditions to form heterocycles (e.g., tetrazoles) or be reduced to primary amines, significantly expanding the molecular diversity accessible from this starting material.

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. durham.ac.ukresearchgate.net These technologies are particularly well-suited for the synthesis and transformation of compounds like this compound.

Future integration could involve:

Safer Handling of Hazardous Intermediates: The synthesis of nitriles can involve hazardous reagents or intermediates. Flow reactors minimize the volume of reactive material at any given time, drastically improving the safety profile of the process. youtube.comuniqsis.com

Control of Exothermic Reactions: Many reactions involving nitriles or alkyl halides are highly exothermic. The superior heat transfer capabilities of microreactors allow for precise temperature control, preventing runaway reactions and improving product selectivity. uniqsis.com

Scalable and Automated Synthesis: Flow chemistry setups can be run continuously for extended periods, allowing for facile scale-up from laboratory to production quantities. vapourtec.com Automation can further increase efficiency and reproducibility, making the synthesis of this compound and its derivatives more viable for industrial applications. durham.ac.uk Continuous-flow production of related compounds like alkyl nitrites has already demonstrated the economic viability of this approach. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.